N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenethyl group, an isobutyramidopyridinyl group, and an imidazole carboxamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the chlorophenethyl group: This step often involves a nucleophilic substitution reaction where a chlorophenethyl halide reacts with the imidazole intermediate.
Attachment of the isobutyramidopyridinyl group: This can be done through an amide coupling reaction using an appropriate coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenethyl)-1H-imidazole-4-carboxamide: Lacks the isobutyramidopyridinyl group.
N-(4-chlorophenethyl)-1-(5-methylpyridin-2-yl)-1H-imidazole-4-carboxamide: Contains a methylpyridinyl group instead of the isobutyramidopyridinyl group.
Uniqueness
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is unique due to the presence of the isobutyramidopyridinyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-[5-(2-methylpropanoylamino)pyridin-2-yl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14(2)20(28)26-17-7-8-19(24-11-17)27-12-18(25-13-27)21(29)23-10-9-15-3-5-16(22)6-4-15/h3-8,11-14H,9-10H2,1-2H3,(H,23,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEALCTVZBDCLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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